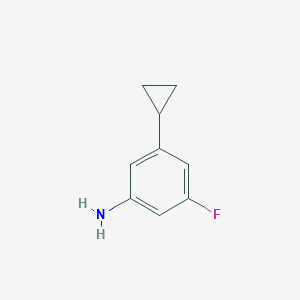

3-Cyclopropyl-5-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORIRFIXSVZXQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropyl 5 Fluoroaniline and Its Precursors

Strategies for Introducing the Cyclopropyl (B3062369) Moiety into Fluoroaniline (B8554772) Scaffolds

The incorporation of a cyclopropyl group onto a fluoroaniline framework can be achieved through several synthetic routes. These methods primarily involve the formation of a carbon-carbon bond between the aromatic ring and the cyclopropyl unit.

Cyclopropanation Reactions on Unsaturated Aromatic Precursors

While direct cyclopropanation of an aromatic ring is challenging, this approach can be applied to unsaturated precursors that are later converted to the aniline (B41778). This often involves the reaction of an alkene-substituted aromatic compound with a carbene or carbenoid species. Biocatalytic strategies using engineered heme-containing proteins have emerged as a promising method for stereoselective cyclopropanation reactions. utdallas.edu These enzymatic reactions can overcome some of the limitations of traditional metal-catalyzed carbene transfer. utdallas.edu

Palladium-Catalyzed Cross-Coupling Reactions for Cyclopropyl Installation

Palladium-catalyzed cross-coupling reactions are a powerful and widely used method for forming carbon-carbon bonds. In the context of synthesizing cyclopropyl-substituted anilines, a common approach involves the coupling of a halo-substituted fluoroaniline with a cyclopropylboronic acid or a related organometallic reagent.

A typical procedure involves the reaction of a bromo- or chloro-fluoroaniline with cyclopropylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium carbonate. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity. acs.orguva.es For instance, the synthesis of 5-cyclopropyl-2-fluoroaniline (B1403246) has been achieved by reacting 5-bromo-2-fluoroaniline (B1303259) with cyclopropylboronic acid using a palladium catalyst.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield |

| 5-Bromo-2-fluoroaniline | Cyclopropylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Cesium carbonate | 5-Cyclopropyl-2-fluoroaniline | 55% |

This table presents a specific example of a palladium-catalyzed cross-coupling reaction for the synthesis of a cyclopropyl-substituted fluoroaniline.

Nucleophilic Aromatic Substitution with Cyclopropylamine Derivatives

Nucleophilic aromatic substitution (SNA r) offers another pathway to introduce a cyclopropyl group, typically as part of a larger amine substituent. In this approach, a polyfluoroaromatic compound reacts with a nucleophile, such as cyclopropylamine, leading to the displacement of a fluorine atom. mdpi.com The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com While direct substitution to form a C-cyclopropyl bond is not the primary outcome, this method is relevant for synthesizing N-cyclopropyl aniline derivatives.

Selective Fluorination Techniques in Aniline Synthesis

The introduction of a fluorine atom onto an aniline ring requires careful selection of fluorinating agents and reaction conditions to control regioselectivity and avoid unwanted side reactions.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a common method for introducing fluorine onto electron-rich aromatic rings like anilines. Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are frequently employed. researchgate.netalfa-chemistry.com These reagents deliver an electrophilic fluorine species that reacts with the aromatic ring. The regioselectivity of the fluorination is influenced by the directing effects of the substituents already present on the aniline ring. For instance, the synthesis of 3-cyclopropyl-5-fluoroaniline hydrochloride can involve an electrophilic fluorination step using reagents like Selectfluor. smolecule.com

| Fluorinating Agent | Abbreviation | Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Commercially available, stable solid with good solubility in polar solvents. researchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Highly selective and stable electrophilic fluorinating agent. alfa-chemistry.com |

This table highlights common electrophilic fluorinating agents used in organic synthesis.

Halogen-Exchange Methodologies for Fluorine Introduction

The Halex (halogen exchange) process is a significant industrial method for the synthesis of fluoroaromatics. nih.govwikipedia.org This reaction involves the displacement of a halogen, typically chlorine, with fluoride (B91410) from a source like potassium fluoride (KF) at high temperatures. wikipedia.orgresearchgate.net The reaction is particularly effective for aromatic rings activated by electron-withdrawing groups. wikipedia.org The resulting fluorinated aromatic nitro compounds can then be reduced to the corresponding anilines. For example, p-chloronitrobenzene can be converted to p-fluoronitrobenzene, which can then be reduced to p-fluoroaniline. researchgate.net

| Starting Material | Fluorinating Agent | Catalyst | Product |

| p-Chloronitrobenzene | Potassium Fluoride | Phase Transfer Catalyst | p-Fluoronitrobenzene |

This table illustrates a typical Halex reaction for the synthesis of a fluoronitrobenzene precursor to a fluoroaniline.

Nitration and Subsequent Reduction Pathways to Form the Aniline Moiety

A traditional and widely employed method for introducing an amino group onto an aromatic ring is through the nitration of a suitable precursor, followed by the reduction of the resulting nitro group.

Regioselective Nitration of Cyclopropyl-Fluorinated Arenes

The key precursor for this pathway is 1-cyclopropyl-3-fluorobenzene (B600083). The regioselective introduction of a nitro group at the 5-position is crucial for the successful synthesis of the target molecule. The directing effects of the existing cyclopropyl and fluoro substituents on the aromatic ring play a pivotal role in determining the outcome of the electrophilic aromatic substitution (SEAr) reaction.

The cyclopropyl group, through its ability to stabilize the transition state via conjugation, is an ortho, para-director. Conversely, the fluorine atom is also an ortho, para-director but is deactivating. In the case of 1-cyclopropyl-3-fluorobenzene, the positions ortho and para to the cyclopropyl group are positions 2, 4, and 6. The positions ortho and para to the fluorine are positions 2, 4, and 5. The desired nitration at the 5-position is para to the fluorine and meta to the cyclopropyl group.

Achieving high regioselectivity for the 5-nitro isomer often requires careful optimization of reaction conditions. A common method involves the use of a nitrating mixture of fuming nitric acid and sulfuric acid. Microwave-assisted nitration of 1-cyclopropyl-3-fluorobenzene has been shown to significantly improve yields and reduce reaction times. For instance, using a 1:1 (v/v) mixture of fuming nitric acid and sulfuric acid at 80°C for 10 minutes under microwave irradiation can achieve an 85% yield of 1-cyclopropyl-3-fluoro-5-nitrobenzene (B2661079), compared to a 65% yield under conventional oil-bath heating. smolecule.com The rapid and uniform heating provided by microwaves helps to minimize side reactions. smolecule.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 1-Cyclopropyl-3-fluorobenzene | Fuming HNO₃, H₂SO₄ (1:1 v/v) | Microwave, 80°C, 10 min | 1-Cyclopropyl-3-fluoro-5-nitrobenzene | 85% |

| 1-Cyclopropyl-3-fluorobenzene | Fuming HNO₃, H₂SO₄ (1:1 v/v) | Oil-bath, 80°C | 1-Cyclopropyl-3-fluoro-5-nitrobenzene | 65% |

Catalytic Hydrogenation and Chemical Reduction of Nitro Compounds

Once 1-cyclopropyl-3-fluoro-5-nitrobenzene is obtained, the nitro group is reduced to an amine to yield this compound. This transformation can be accomplished through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. It typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction is usually carried out in a suitable solvent like ethanol (B145695), methanol, or ethyl acetate. For example, the reduction of a nitro group to an amine can be achieved using H₂/Pd-C.

Chemical Reduction: A variety of chemical reducing agents can also be employed. Common reagents include metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid (HCl)) and metal hydrides (e.g., sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst). The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Directed Functionalization and C-H Activation Routes to Substituted Anilines

More modern approaches to the synthesis of substituted anilines like this compound involve the direct functionalization of C-H bonds, offering potentially more efficient and atom-economical routes.

Ligand-Enabled C-H Functionalization Strategies

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings. aablocks.com In the context of synthesizing substituted anilines, this can involve the use of a directing group to guide the metal catalyst to a specific C-H bond. While direct C-H amination of a pre-formed cyclopropyl-fluorinated arene is a conceivable route, the development of such a specific transformation for this substrate is still an area of active research.

Ligands play a crucial role in these reactions, influencing the reactivity and selectivity of the metal catalyst. acs.org For instance, palladium catalysts are often employed for C-H functionalization due to the diverse reactivity of the resulting palladium-carbon bonds. researchgate.net Norbornene can be used as a transient mediator in palladium-catalyzed reactions to facilitate ortho C-H functionalization. aablocks.com

Domino Reaction Strategies for Multi-Substituted Fluoroanilines

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly efficient approach to constructing complex molecules. rsc.orgresearchgate.netchemrxiv.org A notable strategy for the synthesis of functionalized ortho-fluoroanilines involves a domino approach that constructs the benzene (B151609) ring and installs both the amine and fluorine groups simultaneously from acyclic precursors. rsc.orgresearchgate.netchemrxiv.org This metal-free, four-step domino process can produce a variety of functionalized ortho-fluoroanilines in yields up to 80%. rsc.orgresearchgate.netchemrxiv.org While this specific methodology focuses on ortho-fluoroanilines, the principles of domino reactions could potentially be adapted for the synthesis of other isomers, including meta-substituted anilines like this compound. rsc.orgresearchgate.netchemrxiv.org

| Synthetic Pathway | Efficiency | Regioselectivity | Atom Economy | Key Advantages | Key Disadvantages |

| Nitration and Reduction | Moderate to high yields, but a two-step process. | Generally good, but can require careful optimization to minimize unwanted isomers. | Moderate, as it involves the introduction and subsequent removal of a nitro group. | Well-established and reliable methodology. smolecule.com | Use of harsh and potentially hazardous reagents (e.g., fuming nitric and sulfuric acids). |

| C-H Functionalization | Potentially very high as it can be a single-step process. | Highly dependent on the directing group and catalyst system. | High, as it avoids the use of protecting or activating groups. | Direct and efficient. aablocks.com | May require expensive catalysts and ligands; substrate scope can be limited. researchgate.net |

| Domino Reactions | Can be very high, with multiple bonds formed in one pot. rsc.orgresearchgate.netchemrxiv.org | Can be highly selective, dictated by the reaction cascade. | Excellent, as starting materials are efficiently incorporated into the final product. rsc.orgresearchgate.net | High step and atom economy. rsc.orgresearchgate.netchemrxiv.orgresearchgate.net | Development of a specific domino reaction for this target molecule may be challenging. |

Chemical Reactivity and Transformation Pathways of 3 Cyclopropyl 5 Fluoroaniline

Reactivity at the Amine Functionality

The primary amino group (-NH₂) is the most reactive site for nucleophilic attack and is readily modified through various reactions.

Acylation and Sulfonylation Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of 3-Cyclopropyl-5-fluoroaniline allows it to readily react with acylating and sulfonylating agents. Acylation, typically performed with acyl chlorides or anhydrides in the presence of a base, converts the aniline (B41778) into a more stable amide. This transformation is often used as a protective strategy for the amino group to moderate its activating effect during subsequent electrophilic aromatic substitution reactions. Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium yields the corresponding sulfonamide.

| Reaction Type | Reagent | Base | Typical Product |

| Acylation | Acetyl chloride | Pyridine | N-(3-cyclopropyl-5-fluorophenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | N-(3-cyclopropyl-5-fluorophenyl)-4-methylbenzenesulfonamide |

N-Alkylation and N-Arylation Reactions

Direct N-alkylation of this compound with alkyl halides can be challenging due to the potential for multiple alkylations. However, reductive amination provides a more controlled method for introducing alkyl groups.

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful method for N-arylation. wikipedia.org This reaction allows for the formation of a carbon-nitrogen bond between the aniline and an aryl halide, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.org Nickel-catalyzed systems have also proven effective for the N-arylation of related compounds like cyclopropylamine. researchgate.net

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Typical Product |

| N-Arylation | Aryl Bromide | Pd₂(dba)₃ / BINAP | NaOt-Bu | N-aryl-3-cyclopropyl-5-fluoroaniline |

Condensation Reactions with Carbonyl Compounds

This compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically occurs under acidic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imines are versatile intermediates that can be further reduced to secondary amines or used in other synthetic transformations.

| Carbonyl Compound | Catalyst | Product Type |

| Benzaldehyde | Acetic Acid | Imine (Schiff Base) |

| Acetone | p-Toluenesulfonic acid | Imine (Schiff Base) |

Diazotization and Subsequent Transformations of Diazonium Salts Derived from this compound

Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) leads to the formation of a diazonium salt. masterorganicchemistry.com This process, known as diazotization, converts the amino group into an excellent leaving group (N₂ gas), opening up numerous synthetic possibilities. masterorganicchemistry.com

The resulting 3-cyclopropyl-5-fluorobenzenediazonium salt is a versatile intermediate that can undergo a variety of substitution reactions where the diazonium group is replaced by other functional groups.

Sandmeyer Reaction : This reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a chloro, bromo, or cyano group, respectively. wikipedia.orgorganic-chemistry.orgnih.gov

Schiemann Reaction : For the introduction of a fluorine atom, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410). drugfuture.comwikipedia.org This provides a route to poly-fluorinated aromatic compounds.

| Reaction Name | Reagent | Product |

| Sandmeyer (Chlorination) | Copper(I) chloride (CuCl) | 1-Chloro-3-cyclopropyl-5-fluorobenzene |

| Sandmeyer (Bromination) | Copper(I) bromide (CuBr) | 1-Bromo-3-cyclopropyl-5-fluorobenzene |

| Sandmeyer (Cyanation) | Copper(I) cyanide (CuCN) | 3-Cyclopropyl-5-fluorobenzonitrile |

| Schiemann Reaction | Fluoroboric acid (HBF₄), then heat | 1,3-Difluoro-5-cyclopropylbenzene |

| Iodination | Potassium iodide (KI) | 1-Cyclopropyl-3-fluoro-5-iodobenzene |

| Hydroxylation | Water (H₂O), heat | 3-Cyclopropyl-5-fluorophenol |

Electrophilic Aromatic Substitution on the Aromatic Ring System of this compound

The substitution pattern on the aromatic ring of this compound is governed by the combined directing effects of the amino, fluoro, and cyclopropyl (B3062369) groups.

Direct Halogenation Patterns and Directing Effects

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The directing effects of the groups on this compound are as follows:

Amino Group (-NH₂) : A strongly activating, ortho, para-director due to its strong +M (mesomeric) effect. libretexts.orgunizin.org

Fluoro Group (-F) : A deactivating, ortho, para-director. Its -I (inductive) effect outweighs its +M effect, making the ring less reactive, but the +M effect still directs incoming electrophiles to the ortho and para positions. wikipedia.org

Cyclopropyl Group : An activating, ortho, para-director. The bent bonds of the cyclopropane (B1198618) ring have significant p-character, allowing them to donate electron density to the aromatic system through conjugation.

In this compound, the three substituents are meta to one another. The positions ortho and para to the powerful amino group are C2, C4, and C6. The fluoro group directs to C2, C4, and C6. The cyclopropyl group directs to C2, C4, and C6. Therefore, all three groups reinforce the directing of an incoming electrophile to the same positions (C2, C4, and C6).

Given that the amino group is the strongest activating group, electrophilic substitution is strongly directed to the positions ortho and para to it. The C4 and C6 positions are ortho to the amino group, while the C2 position is para. Steric hindrance from the adjacent cyclopropyl group at C3 might slightly disfavor substitution at C4 compared to C6. Therefore, direct halogenation, such as bromination with Br₂ in a suitable solvent, is expected to yield a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-cyclopropyl-5-fluoroaniline, with substitution at the positions activated by the amine group being the major products.

| Position | Activated by | Predicted Outcome |

| C2 | -NH₂ (para), -F (ortho), -cPr (ortho) | Major Product |

| C4 | -NH₂ (ortho), -F (para), -cPr (ortho) | Major Product (possible minor steric hindrance) |

| C6 | -NH₂ (ortho), -F (ortho), -cPr (para) | Major Product |

Nitration and Sulfonation Selectivity

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, are fundamental transformations for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these reactions on substituted anilines like this compound is governed by the electronic and steric effects of the existing substituents. libretexts.org The amino group (-NH₂) is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director due to its lone pairs. The cyclopropyl group is generally considered to be weakly activating and ortho-, para-directing.

In the case of this compound, the directing effects of the three substituents determine the position of incoming electrophiles. The powerful activating and directing effect of the amino group is the dominant factor. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the amino group.

Nitration: The nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. nih.govlibretexts.orgmasterorganicchemistry.com For this compound, the primary products would be 3-Cyclopropyl-5-fluoro-2-nitroaniline and 3-Cyclopropyl-5-fluoro-4-nitroaniline. The steric hindrance from the adjacent cyclopropyl group might influence the ratio of these isomers.

Sulfonation: Aromatic sulfonation involves the use of fuming sulfuric acid, where sulfur trioxide (SO₃) acts as the electrophile. libretexts.org Similar to nitration, sulfonation of this compound is expected to yield the corresponding sulfonic acid derivatives at the positions ortho and para to the amino group.

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophilic Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-Cyclopropyl-5-fluoro-2-nitroaniline, 3-Cyclopropyl-5-fluoro-4-nitroaniline |

| Sulfonation | SO₃, H₂SO₄ | 3-Cyclopropyl-5-fluoro-2-sulfonic acid, 3-Cyclopropyl-5-fluoro-4-sulfonic acid |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Derivatives of this compound can participate in several of these important transformations.

Suzuki, Heck, and Sonogashira Couplings with Halogenated Derivatives

To participate in cross-coupling reactions, the aniline derivative typically needs to be halogenated. For instance, bromination or iodination of this compound would provide the necessary aryl halide functionality.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide, catalyzed by a palladium complex. A halogenated derivative of this compound could be coupled with various boronic acids or esters to introduce new aryl or vinyl substituents.

Heck Coupling: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst. This would allow for the introduction of alkenyl groups onto the aromatic ring of a halogenated this compound derivative.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, utilizing a palladium catalyst and a copper co-catalyst. Halogenated this compound could be coupled with various alkynes to synthesize alkynyl-substituted aniline derivatives.

Buchwald-Hartwig Amination in Complex Systems

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in forming aryl amines from aryl halides and amines. scienceopen.com In the context of complex molecule synthesis, this compound can act as the amine coupling partner with a variety of aryl or heteroaryl halides or triflates. The reaction is known for its broad substrate scope and functional group tolerance, making it a valuable method for incorporating the 3-cyclopropyl-5-fluoroanilino moiety into larger, more complex molecular architectures. wikipedia.org

Oxidative Transformations and Radical Chemistry of this compound

The presence of both an aniline and a cyclopropyl group makes this compound susceptible to various oxidative transformations, which can proceed through either electrochemical or chemical pathways and may involve the opening of the strained cyclopropyl ring.

Electrochemical and Chemical Oxidation Pathways

The oxidation of anilines can lead to the formation of various oligomeric and polymeric products. mdpi.com Both chemical and electrochemical methods can initiate this process. The initial step in the oxidation of anilines often involves the formation of a radical cation. mdpi.com

Electrochemical Oxidation: Anodic oxidation of aniline derivatives can be a controlled method to generate radical cations and study their subsequent reactions. The specific products formed depend on the reaction conditions, such as the solvent, electrolyte, and electrode material.

Chemical Oxidation: A variety of chemical oxidants can be used to oxidize anilines. The reaction pathways and products can be complex, leading to a mixture of oligomers and other transformation products.

Cyclopropyl Ring-Opening Mechanisms upon Oxidation

A key feature of cyclopropylamines is the potential for the cyclopropyl ring to open upon oxidation. sigmaaldrich.com This process is driven by the release of ring strain. The oxidation of the amine nitrogen to a radical cation can be followed by a rapid and irreversible ring-opening to form a distonic radical cation. acs.orgresearchgate.net This ring-opening can compete with other reactions of the initially formed radical cation. acs.org

This ring-opening pathway is a known biotransformation for some drugs containing cyclopropylamine moieties, which can lead to the formation of reactive metabolites. hyphadiscovery.com The mechanism often involves a single-electron transfer (SET) from the aniline, followed by the cleavage of a carbon-carbon bond in the three-membered ring. nih.govnih.gov The resulting radical can then undergo further reactions, such as trapping by nucleophiles or further oxidation.

Interactive Data Table: Summary of Transformation Pathways

| Reaction Type | Sub-Type | Key Features |

| Electrophilic Aromatic Substitution | Nitration, Sulfonation | Directed by activating amino group to ortho and para positions. |

| Metal-Catalyzed Cross-Coupling | Suzuki, Heck, Sonogashira | Requires halogenated derivative to introduce new C-C bonds. |

| Metal-Catalyzed Cross-Coupling | Buchwald-Hartwig Amination | This compound acts as amine partner to form C-N bonds. |

| Oxidative Transformations | Electrochemical/Chemical | Can lead to oligomerization via radical cation intermediates. |

| Oxidative Transformations | Cyclopropyl Ring-Opening | Oxidation can induce irreversible opening of the strained ring. acs.org |

Stereoselective Transformations and Chiral Derivatization of this compound Remain Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the stereoselective transformations or chiral derivatization of this compound has been identified. This indicates a significant gap in the current body of chemical knowledge regarding the stereochemical aspects of this particular molecule.

Stereoselective transformations are crucial in modern organic synthesis, particularly for the preparation of enantiomerically pure compounds for applications in pharmaceuticals and materials science. Such transformations involve reactions that selectively produce one stereoisomer over others. Similarly, chiral derivatization, the process of reacting a compound with a chiral reagent to form diastereomers, is a fundamental technique for the separation and analysis of enantiomers.

The absence of published data on these aspects for this compound means that there are no established protocols, detailed research findings, or data tables available to report on its behavior in stereoselective reactions or its conversion into chiral derivatives. The scientific community has not, to date, published any studies focusing on the asymmetric synthesis or resolution of this compound, leaving its potential as a chiral building block unexplored.

Consequently, a detailed discussion on the "Stereoselective Transformations and Chiral Derivatization" of this compound, as per the requested outline, cannot be provided. The necessary experimental data, reaction schemes, and analytical results that would form the basis of such a scientific article are not present in the available literature.

Advanced Synthetic Applications of 3 Cyclopropyl 5 Fluoroaniline As a Building Block

Incorporation into Complex Heterocyclic Scaffolds

The aniline (B41778) moiety of 3-Cyclopropyl-5-fluoroaniline serves as a versatile precursor for the assembly of various nitrogen-containing heterocyclic rings, which are core components of many pharmaceuticals and functional materials.

Synthesis of Fluorinated Quinolone Derivatives

Quinolones, particularly fluoroquinolones, are a significant class of synthetic broad-spectrum antibacterial agents. The synthesis of these scaffolds often relies on the cyclization of aniline derivatives. Classic methods such as the Conrad-Limpach-Knorr and Gould-Jacobs reactions are cornerstone strategies for creating the quinolone core.

In a typical Gould-Jacobs reaction, this compound would be reacted with an alkoxymethylenemalonic ester. The resulting intermediate, upon thermal cyclization, would yield a 4-hydroxyquinolone-3-carboxylate ester. This product can be further functionalized, for instance, by N-alkylation and hydrolysis, to produce potent quinolone antibacterials. The presence of the C-3 cyclopropyl (B3062369) and C-5 fluoro substituents on the aniline starting material directly translates to a C-7 cyclopropyl and C-5 fluoro substitution pattern in the final quinolone product, a motif associated with enhanced antibacterial activity and favorable pharmacokinetic properties.

| Reaction | Starting Material | Reagents & Conditions | Product Type |

| Gould-Jacobs Reaction | This compound | 1. Diethyl (ethoxymethylene)malonate, heat2. Thermal cyclization (e.g., in Dowtherm A) | 7-Cyclopropyl-5-fluoro-4-hydroxyquinoline-3-carboxylic acid ester |

| Conrad-Limpach-Knorr Synthesis | This compound | β-ketoester (e.g., ethyl acetoacetate), acid or heat | 2- or 4-Quinolone derivative |

Construction of Benzimidazole and Quinazoline Ring Systems

Benzimidazoles and quinazolines are privileged heterocyclic scaffolds found in numerous biologically active compounds.

Benzimidazole Ring Systems: The traditional synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. While this compound is not an o-phenylenediamine, it can be converted into a suitable precursor for regioselective benzimidazole synthesis. A modern approach involves the initial halogenation of the aniline ortho to the amino group, followed by a metal-catalyzed C-N bond formation. For example, iodination of this compound would yield 2-iodo-3-cyclopropyl-5-fluoroaniline. This intermediate can then undergo a copper-catalyzed coupling with a primary amide, followed by an intramolecular cyclization, to afford a single regioisomer of the N-substituted benzimidazole. thieme-connect.com This method avoids the formation of isomeric mixtures often encountered in classical condensation reactions. mdpi.com

Quinazoline Ring Systems: The synthesis of quinazolines can be achieved from aniline precursors through various strategies. nih.govarabjchem.orgopenmedicinalchemistryjournal.com A plausible route involves converting this compound into a 2-aminobenzonitrile or 2-aminobenzamide derivative, which are common starting points for quinazoline synthesis. arabjchem.orgmdpi.com Alternatively, multi-component reactions offer a more direct approach. A reaction involving this compound, an orthoester like trimethylorthoformate, and a source of ammonia could be employed to construct the quinazoline ring in a one-pot process.

| Heterocycle | Proposed Intermediate | Key Transformation | Product Scaffold |

| Benzimidazole | 2-Iodo-3-cyclopropyl-5-fluoroaniline | Copper-catalyzed amidation and intramolecular cyclization thieme-connect.com | N-Alkyl-4-cyclopropyl-6-fluorobenzimidazole |

| Quinazoline | This compound | Multi-component reaction with an orthoformate and amine source | 7-Cyclopropyl-5-fluoroquinazoline |

Formation of Spiro- and Fused Ring Systems

The reactivity of the aniline nitrogen and the aromatic ring allows this compound to be incorporated into more complex polycyclic architectures, including spiro and fused systems.

Fused Ring Systems: Fused heterocycles can be constructed by first appending a side chain to the aniline nitrogen, followed by an intramolecular cyclization reaction. For instance, acylation of this compound with a reagent containing a reactive functional group (e.g., an alkyne or a protected ketone) would provide a substrate for intramolecular cyclization. A subsequent intramolecular Friedel-Crafts reaction or a metal-catalyzed hydroamination could then forge the new ring, fusing it to the original benzene (B151609) ring to create systems like substituted tetrahydroquinolines or indoles. The synthesis of cyclopropyl-fused tetrahydrofurans has been demonstrated from vinylcyclopropanes, showcasing the utility of the cyclopropyl group in forming fused systems. otago.ac.nzchemrxiv.orgresearchgate.net

Spiro Ring Systems: The construction of spirocycles involving an aniline fragment is more complex but can be envisioned through multi-step sequences. nih.govnih.gov One potential strategy involves a Pictet-Spengler-type reaction. The aniline could be converted into an intermediate Schiff base which then undergoes an intramolecular cyclization onto a tethered cyclic unit, forming the spiro center. Another approach could involve using the aniline to build a heterocyclic ring that is subsequently used in a known spirocyclization reaction, such as the reaction of a cyclic ketone with an appropriate bifunctional reagent derived from the aniline.

| System Type | Synthetic Strategy | Key Intermediate | Potential Product |

| Fused Ring | N-Alkylation followed by intramolecular cyclization | N-(But-3-ynyl)-3-cyclopropyl-5-fluoroaniline | Fused dihydroquinoline derivative |

| Spiro Ring | Multi-step synthesis involving a condensation/cyclization cascade | Heterocyclic derivative of the aniline | Spiro[indole-3,1'-cyclohexane] derivative |

Utility in the Assembly of Macrocyclic and Oligomeric Architectures

Beyond discrete heterocyclic scaffolds, this compound is a valuable component for building larger, more complex molecules like functionalized amides, peptidomimetics, and polymers.

Preparation of Functionalized Amides and Peptidomimetics

The primary amine of this compound reacts readily with activated carboxylic acids or their derivatives to form stable amide bonds. This simple transformation is a gateway to a vast array of functionalized molecules.

This reactivity is particularly useful in the field of medicinal chemistry for the synthesis of peptidomimetics. Peptides often suffer from poor metabolic stability and bioavailability. By replacing a native amino acid residue or capping a peptide chain with the 3-cyclopropyl-5-fluorophenyl moiety, researchers can introduce a rigid, lipophilic, and metabolically robust group. The cyclopropane (B1198618) ring can act as a conformational constraint, locking the molecule into a bioactive conformation, while the fluorinated aromatic ring can participate in favorable interactions with biological targets and improve pharmacokinetic properties. The synthesis is typically achieved using standard peptide coupling reagents.

| Molecule Type | Coupling Partner | Reagents & Conditions | Product Description |

| Functionalized Amide | Substituted Benzoyl Chloride | Base (e.g., Pyridine), DCM | N-(3-Cyclopropyl-5-fluorophenyl)benzamide |

| Peptidomimetic | N-Protected Amino Acid | Peptide coupling agents (e.g., EDCI, HOBt), DMF | Dipeptide mimic containing a terminal 3-cyclopropyl-5-fluoroanilide |

Polymer Monomer Synthesis and Organic Functional Materials Development

Anilines are well-known monomers for the synthesis of conducting polymers, with polyaniline being the most famous example. Substituted anilines can be polymerized to create materials with tailored properties. Chemical oxidative polymerization of this compound, using an oxidant such as ammonium persulfate in an acidic medium, can produce a novel substituted polyaniline.

The incorporation of fluorine and cyclopropyl groups into the polymer backbone is expected to impart unique characteristics. The strong carbon-fluorine bond and the high electronegativity of fluorine can enhance the polymer's thermal stability, chemical resistance, and oxidative stability. tandfonline.com The bulky cyclopropyl group may decrease inter-chain packing, potentially improving the polymer's solubility in organic solvents and making it more processable compared to unsubstituted polyaniline. tandfonline.com These modified properties make such polymers interesting candidates for applications in organic electronics, sensors, and corrosion-resistant coatings.

| Process | Monomer | Reagents & Conditions | Potential Material & Properties |

| Oxidative Polymerization | This compound | Ammonium Persulfate (APS), HCl (aq) | Poly(this compound): Enhanced solubility, thermal stability, and modified electronic properties tandfonline.com |

Despite a comprehensive search of scientific literature and patent databases, there is currently insufficient publicly available information to generate a detailed article on the advanced synthetic applications of this compound specifically focusing on its role as a precursor in the development of catalytic ligands and its contributions to the synthesis of advanced materials as outlined.

The investigation into the applications of this compound as a building block for chiral and non-chiral ligands, as well as an intermediate for optoelectronic materials, specialty chemicals, and functional polymers, did not yield specific research findings or detailed synthetic protocols. General searches on related topics such as the design of chiral ligands, the synthesis of functional polymers, and the development of materials for organic light-emitting diodes (OLEDs) provided broad overviews of these fields but did not mention or provide examples involving this compound.

Similarly, targeted searches for patents describing the use of this specific chemical compound in the requested applications did not uncover relevant documents. While one patent mentioned a complex molecule containing an N-cyclopropyl-3-fluoro-5-yl moiety, its role as a versatile building block for the specified advanced applications was not detailed.

This lack of specific data prevents the creation of an evidence-based article with the required detailed research findings and data tables for each subsection of the requested outline. It is possible that this compound is a relatively new or specialized chemical compound, and its applications in these advanced areas of materials science and catalysis are not yet widely documented in publicly accessible sources. Therefore, the requested article cannot be generated at this time.

Theoretical and Computational Investigations of 3 Cyclopropyl 5 Fluoroaniline

Electronic Structure Analysis via Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. For 3-Cyclopropyl-5-fluoroaniline, these calculations can provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding its chemical behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

In substituted anilines, the nature and position of the substituents significantly influence the FMO energies. Electron-donating groups generally raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower both the HOMO and LUMO energies. In this compound, the fluorine atom at the meta position will primarily exert an inductive electron-withdrawing effect, lowering the energy of the molecular orbitals. The cyclopropyl (B3062369) group, also at a meta position, is generally considered to be weakly electron-donating through conjugation with the phenyl ring. The interplay of these two effects will determine the precise energies of the frontier orbitals.

Computational studies on related fluoroanilines and alkyl-substituted anilines can provide a basis for predicting the FMO properties of this compound. A good correlation is often found between the one-electron oxidation potential and the computed energy of the highest occupied molecular orbital for neutral anilines in solution umn.edu.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -0.5 to -1.5 | Primarily localized on the aromatic ring, with contributions from the substituents. |

| HOMO | -5.0 to -6.0 | Primarily localized on the aniline (B41778) nitrogen and the aromatic ring. |

Note: The values in this table are illustrative and based on typical DFT calculations for substituted anilines.

The distribution of electron density within a molecule is fundamental to its chemical properties and intermolecular interactions. The fluorine atom in this compound will significantly polarize the molecule, drawing electron density towards itself. This effect, along with the influence of the cyclopropyl and amino groups, can be visualized through electrostatic potential (ESP) maps.

ESP maps highlight regions of positive and negative electrostatic potential on the molecular surface. For this compound, the region around the fluorine atom is expected to be electron-rich (negative potential), while the hydrogen atoms of the amino group will be electron-poor (positive potential). The aromatic ring will exhibit a complex pattern of charge distribution due to the competing electronic effects of the substituents. The calculated partial atomic charge on the amine nitrogen is a crucial parameter for predicting reactivity, such as N-acetylation researchgate.net.

Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound (Illustrative)

| Atom | Partial Charge (e) |

|---|---|

| N (Amine) | -0.8 to -1.0 |

| F | -0.3 to -0.5 |

| C (ipso-NH2) | +0.1 to +0.3 |

| C (ipso-F) | +0.3 to +0.5 |

Note: The values in this table are illustrative and based on typical quantum chemical calculations.

Conformational Analysis and Stereochemical Influences

The three-dimensional structure of this compound is determined by the rotational freedom around the C-N and C-cyclopropyl single bonds. The interplay between the substituents and the aniline core will dictate the preferred conformations and the energy barriers for their interconversion.

The amino group in aniline is known to have a pyramidal geometry and can undergo inversion and rotation. The barrier to rotation around the C-N bond is influenced by the electronic effects of the ring substituents. Electron-withdrawing groups can increase the planarity of the amino group and affect the rotational barrier.

The cyclopropyl group also has preferred orientations relative to the phenyl ring. The rotational barrier of the cyclopropyl group is influenced by steric interactions with the adjacent hydrogen atoms on the ring. Computational studies on cyclopropyl-containing aromatic compounds can provide estimates for these rotational barriers.

The presence of the fluorine and cyclopropyl groups will induce changes in the geometry of the aniline ring. The C-F bond length will be typical for an aryl fluoride (B91410), and the C-C bonds within the cyclopropyl ring will be characteristic of this strained moiety. The substitution pattern will also affect the bond angles within the benzene (B151609) ring.

The stability of different conformers of this compound will be determined by a combination of electronic and steric factors. The most stable conformation will likely be one that minimizes steric hindrance between the substituents and the ring hydrogens, while maximizing any favorable electronic interactions. The electron-withdrawing nature of the fluorine atom can influence the pyramidalization of the amino group researchgate.net.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or oxidation.

By mapping the potential energy surface for a given reaction, computational methods can identify transition states, intermediates, and the corresponding activation energies. This information provides a detailed understanding of the reaction pathway and can be used to predict reaction rates and product distributions. For example, in electrophilic aromatic substitution, the positions of attack on the aniline ring will be governed by the directing effects of the amino, fluoro, and cyclopropyl groups. The amino group is a strong ortho-, para-director, while the fluorine and cyclopropyl groups at the meta-positions will also influence the regioselectivity. Computational modeling of reactions involving substituted anilines has been used to understand complex reaction pathways researchgate.net.

Transition State Characterization for Key Synthetic Steps

The synthesis of substituted anilines such as this compound often involves multiple steps, including nucleophilic aromatic substitution and reduction of a nitro group. Characterizing the transition states of these key steps is crucial for understanding reaction kinetics and optimizing reaction conditions.

Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the transition state structures. For a given reaction step, a proposed mechanism is modeled, and computational software is used to find the lowest energy path between reactants and products. The highest point on this path corresponds to the transition state.

Key characteristics of a transition state that are computationally determined include:

Geometry: The specific arrangement of atoms at the peak of the reaction energy barrier.

Energy: The activation energy (Ea) is calculated from the energy difference between the reactants and the transition state. This value is critical for predicting reaction rates.

Vibrational Frequencies: A key feature of a true transition state is the presence of a single imaginary frequency in its vibrational spectrum. This frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

While specific transition state calculations for the synthesis of this compound are not extensively detailed in publicly available literature, the general methodologies are well-established for analogous aromatic substitutions and reduction reactions.

Energy Profile Calculations for Transformation Pathways

A complete understanding of a reaction mechanism involves mapping the entire energy landscape, which includes reactants, intermediates, transition states, and products. This is known as the reaction energy profile.

Components of a computationally derived energy profile:

Reactants and Products: The starting materials and final products are optimized to find their lowest energy conformations.

Intermediates: Any stable species that exist between the reactant and product steps (e.g., Meisenheimer complexes in nucleophilic aromatic substitution) are identified and their energies calculated.

Transition States: As described previously, these are the energy maxima connecting minima (reactants, intermediates, and products) on the potential energy surface.

By calculating the relative energies of all these species, a comprehensive energy profile diagram can be constructed. This profile provides insights into the thermodynamics (relative stability of products vs. reactants) and kinetics (height of energy barriers) of the transformation. For complex, multi-step syntheses, this can help identify the rate-determining step and suggest potential pathways for optimization. For instance, in the synthesis of related compounds like 3-cyclopropoxy-5-fluoroaniline, solvent choice is critical and can be guided by its effect on the stability of intermediates and transition states. evitachem.com

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. These predictions can aid in the structural confirmation of newly synthesized molecules like this compound and help in the assignment of experimental spectra.

Computational Studies on Vibrational Frequencies (e.g., IR, Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy. nih.gov The process involves:

Geometry Optimization: The molecule's structure is optimized to its lowest energy state.

Frequency Calculation: A second derivative calculation is performed on the optimized geometry to determine the vibrational frequencies and their corresponding intensities.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To correct for this, the computed frequencies are typically multiplied by an empirical scaling factor. nih.gov These theoretical spectra can be invaluable for assigning specific peaks in the experimental IR and Raman spectra to particular vibrational modes of the molecule, such as C-F stretching, N-H bending, or vibrations of the cyclopropyl ring.

Table 1: Representative Predicted Vibrational Modes for Aromatic Amines and Fluoroaromatics

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Stretching of the amine N-H bonds. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the benzene ring. |

| C-H Stretch (Cyclopropyl) | 2900 - 3000 | Stretching of the C-H bonds on the cyclopropyl group. |

| C=C Stretch (Aromatic) | 1450 - 1600 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

| C-N Stretch | 1250 - 1350 | Stretching of the carbon-nitrogen bond. |

| C-F Stretch | 1000 - 1400 | Stretching of the carbon-fluorine bond. |

| N-H Bend | 1550 - 1650 | Bending motion of the amine group. |

Note: This table represents typical ranges and the exact predicted values for this compound would require specific DFT calculations.

NMR Chemical Shift Predictions via Density Functional Theory (DFT)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). nih.govnih.gov

The prediction of chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then determined by referencing this calculated shielding to the shielding of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

For this compound, DFT would be particularly useful for:

¹⁹F NMR: Predicting the chemical shift of the fluorine atom, which is highly sensitive to its electronic environment. researchgate.net

¹³C NMR: Assigning the signals of the nine distinct carbon atoms in the molecule.

¹H NMR: Differentiating between the aromatic protons and the protons of the cyclopropyl group.

The accuracy of DFT-predicted NMR shifts depends on the choice of the functional and basis set. researchgate.netruc.dk Comparing the predicted spectrum with the experimental one can provide strong evidence for the correctness of the proposed structure.

Table 2: Illustrative Example of DFT-Predicted vs. Experimental ¹³C NMR Shifts for a Substituted Aniline

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C1 (C-NH₂) | 148.5 | 147.2 | 1.3 |

| C2 | 116.2 | 115.8 | 0.4 |

| C3 | 130.1 | 129.5 | 0.6 |

| C4 | 118.9 | 118.3 | 0.6 |

| C5 | 125.4 | 124.9 | 0.5 |

| C6 | 115.1 | 114.7 | 0.4 |

Note: This is a hypothetical example to illustrate the typical accuracy of such calculations. Data for this compound is not specifically available in the cited literature.

Solvent Effects and Environmental Perturbations on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects through either explicit or implicit solvation models.

Explicit Solvation: Individual solvent molecules are included in the calculation. This is computationally expensive but can capture specific interactions like hydrogen bonding.

Implicit Solvation (Continuum Models): The solvent is modeled as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example.

For this compound, solvent effects would be important in modeling:

Reaction Kinetics: The polarity of the solvent can stabilize or destabilize transition states, thereby affecting reaction rates. For instance, in nucleophilic aromatic substitutions, polar aprotic solvents are often preferred as they can stabilize charged intermediates. evitachem.com

Spectroscopic Properties: Solvent polarity can influence NMR chemical shifts (solvatochromic shifts) and the positions of IR absorption bands.

Molecular Conformation: The preferred orientation of the cyclopropyl group relative to the aniline ring might vary in solvents of different polarity.

By performing calculations in the gas phase and in various solvent models, a theoretical understanding of how environmental perturbations affect the molecular properties and reactivity of this compound can be achieved.

Future Research Directions and Emerging Paradigms in 3 Cyclopropyl 5 Fluoroaniline Chemistry

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For 3-Cyclopropyl-5-fluoroaniline, future research will likely focus on moving beyond traditional multi-step syntheses, which often rely on stoichiometric reagents and harsh conditions.

Key areas of development include:

One-Pot Syntheses: Designing tandem or domino reactions that combine multiple synthetic steps into a single, continuous process reduces the need for intermediate purification, saving solvents and energy. A potential one-pot approach could involve the reductive amination of a suitable precursor, catalyzed by heterogeneous metal catalysts. nih.gov

Catalytic Hydrogenation: Replacing classical reduction methods for nitroarenes (e.g., metal/acid systems) with catalytic hydrogenation or transfer hydrogenation is a priority. These methods use safer reducing agents, such as hydrogen gas or formic acid, and often proceed under milder conditions with higher chemoselectivity, which is crucial for preserving the fluoro and cyclopropyl (B3062369) groups. nih.gov

Aqueous-Phase Synthesis: Developing synthetic routes that utilize water as a solvent is a cornerstone of green chemistry. acs.org This approach reduces reliance on volatile organic compounds and can be coupled with biocatalytic steps.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing waste.

| Parameter | Traditional Synthetic Routes | Potential Green Synthetic Routes |

|---|---|---|

| Solvent | Often volatile organic compounds (VOCs) | Water, supercritical fluids, or solvent-free conditions |

| Catalysts | Stoichiometric reagents, precious-metal catalysts | Reusable heterogeneous catalysts, biocatalysts, earth-abundant metal catalysts |

| Energy Input | High temperatures and pressures may be required | Milder reaction conditions, microwave or ultrasonic assistance |

| Waste Generation | Significant byproduct formation | High atom economy, reduced byproducts |

| Process Type | Multi-step batch processing | One-pot synthesis, continuous flow processes |

Exploration of Bio-Catalytic and Enzyme-Mediated Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes. The application of biocatalysis to the synthesis and transformation of aniline (B41778) derivatives is a rapidly growing field. nih.govresearchgate.net

Future research directions for this compound in this area include:

Enzymatic Synthesis: A key synthetic step for many anilines is the reduction of a corresponding nitroaromatic compound. The use of nitroreductase enzymes for this transformation is a promising green alternative to methods requiring high-pressure hydrogen and precious-metal catalysts. acs.orgnih.gov Research could focus on identifying or engineering a nitroreductase capable of efficiently converting 1-cyclopropyl-3-fluoro-5-nitrobenzene (B2661079) to this compound.

Directed Evolution: Enzyme engineering techniques, such as directed evolution, can be used to create novel enzymes with tailored activity for specific, non-natural substrates. nih.gov This approach could be used to develop biocatalysts for the synthesis of this compound or for its subsequent functionalization.

Selective Functionalization: Enzymes like P450 monooxygenases or engineered variants of tryptophan synthase could be explored for the selective modification of the this compound scaffold, such as hydroxylation of the aromatic ring or functionalization of the cyclopropyl group. researchgate.netnih.gov This would provide access to novel derivatives that are difficult to obtain through conventional chemistry.

Advanced Computational Modeling for Predictive Reactivity and Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical behavior. nih.govmdpi.com Applying these methods to this compound can accelerate the discovery of new reactions and materials by providing insights into its electronic structure and reactivity.

Key applications of computational modeling include:

Reactivity Prediction: DFT calculations can determine global and local reactivity descriptors. benthamdirect.com These parameters predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic transformations. For instance, Fukui functions can pinpoint specific atoms on the aromatic ring or the aniline nitrogen that are most susceptible to reaction. benthamdirect.com

Mechanism Elucidation: Computational modeling can be used to map out the reaction pathways and transition states for potential transformations. This understanding is crucial for optimizing reaction conditions and improving yields.

Structure-Property Relationships: By calculating properties such as dipole moment, polarizability, and HOMO-LUMO energy gaps, researchers can predict the physical, chemical, and electronic properties of novel derivatives of this compound before they are synthesized. This is particularly valuable in materials science and medicinal chemistry for designing molecules with desired characteristics.

| Descriptor | Definition | Predicted Insight for this compound |

|---|---|---|

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals | Indicates electron-donating/accepting ability and susceptibility to charge transfer. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Predicts the overall stability and reactivity of the molecule. benthamdirect.com |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons | Quantifies the molecule's ability to act as an electrophile. benthamdirect.com |

| Fukui Function (f(r)) | Indicates the change in electron density at a point when the number of electrons changes | Identifies the most reactive sites for nucleophilic and electrophilic attack. benthamdirect.com |

Integration into Novel Catalytic Systems and Methodologies

Aniline derivatives are fundamental components in various catalytic systems, serving as precursors to ligands, organocatalysts, and other functional molecules. The unique electronic and steric properties of this compound make it an attractive candidate for integration into new catalytic platforms.

Future research could explore:

Ligand Development: The aniline nitrogen can be a starting point for the synthesis of more complex ligands for transition metal catalysis. The cyclopropyl and fluoro substituents can be used to fine-tune the steric and electronic properties of the resulting catalyst, potentially leading to enhanced activity, selectivity, or stability in reactions such as cross-coupling or asymmetric hydrogenation.

Organocatalysis: Derivatization of this compound could yield novel organocatalysts. For example, it could be incorporated into squaramide or thiourea-based catalysts for asymmetric synthesis, where the fluoro and cyclopropyl groups could influence the catalyst's conformation and interaction with substrates.

Substrate in Novel Reactions: The development of new catalytic methods for C-N bond formation, C-H activation, and other transformations continues to be a major focus in chemistry. nih.govresearchgate.net this compound can serve as a benchmark substrate to test the scope and limitations of these emerging methodologies.

Discovery of Underexplored Chemical Reactivity and Transformation Pathways

The combination of an aniline, a fluorine atom, and a cyclopropyl group on a single aromatic ring presents a rich playground for exploring novel chemical reactivity. While the individual reactivities of these functional groups are well-known, their interplay within the this compound scaffold is largely unexplored.

Potential areas for discovery include:

Cyclopropyl Ring-Opening Reactions: N-cyclopropylanilines are known to undergo irreversible ring-opening of the cyclopropyl group following single-electron transfer oxidation. acs.orgresearchgate.net Future studies could investigate whether the aromatic cyclopropyl group in this compound can be induced to undergo similar ring-opening transformations under specific oxidative or radical conditions, providing a pathway to new molecular skeletons.

Fluorine as a Directing Group and Reaction Site: The strong electron-withdrawing nature of the fluorine atom influences the regioselectivity of electrophilic aromatic substitution. Furthermore, it can potentially act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions under specific conditions, allowing for the introduction of other functional groups at the C5 position.

Synergistic Reactivity: Research could focus on transformations that engage multiple functional groups simultaneously. For example, a reaction could involve diazotization of the aniline followed by an intramolecular reaction involving the cyclopropyl group, or a metal-catalyzed reaction that activates a C-H bond ortho to the aniline while being electronically influenced by the distal fluoro and cyclopropyl groups.

Q & A

Q. How to design a stability study under varying conditions to assess the compound's degradation products?

- Methodological Answer : Expose the compound to stress conditions:

- Thermal : 40–60°C for 4 weeks (ICH Q1A guidelines).

- Photolytic : UV light (ICH Q1B) at 320–400 nm.

- Hydrolytic : pH 1–13 buffers at 37°C.

Analyze degradation via LC-MS/MS and identify major impurities (e.g., de-fluorinated or ring-opened byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.